molecular formula C11H10N2O2 B1323431 1-(4-Nitrophenyl)cyclobutanecarbonitrile CAS No. 1236409-69-0

1-(4-Nitrophenyl)cyclobutanecarbonitrile

Cat. No.: B1323431
CAS No.: 1236409-69-0
M. Wt: 202.21 g/mol
InChI Key: JHOHTGSVQASAEI-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C11H10N2O2. It is characterized by a cyclobutane ring substituted with a 4-nitrophenyl group and a cyano group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Nitrophenyl)cyclobutanecarbonitrile typically involves the reaction of 4-nitrobenzyl cyanide with cyclobutanone under basic conditions. The reaction proceeds through a nucleophilic addition-elimination mechanism, where the cyanide ion attacks the carbonyl carbon of cyclobutanone, followed by the elimination of water to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrophenyl)cyclobutanecarbonitrile undergoes various types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or alcohols.

    Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Amines, alcohols, bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(4-Aminophenyl)cyclobutanecarbonitrile.

    Substitution: Various substituted cyclobutanecarbonitriles depending on the nucleophile used.

    Oxidation: Higher oxidation state derivatives of the nitro group.

Scientific Research Applications

1-(4-Nitrophenyl)cyclobutanecarbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving nitro group reduction.

    Industry: Used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Nitrophenyl)cyclobutanecarbonitrile depends on the specific reaction or application. For example, in reduction reactions, the nitro group undergoes a series of electron transfer steps to form an amino group. The molecular targets and pathways involved include the interaction with reducing agents and catalysts that facilitate the electron transfer process.

Comparison with Similar Compounds

1-(4-Nitrophenyl)cyclobutanecarbonitrile can be compared with other similar compounds such as:

    1-(4-Nitrophenyl)cyclopentanecarbonitrile: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-(4-Nitrophenyl)cyclohexanecarbonitrile: Similar structure but with a cyclohexane ring.

    4-Nitrobenzyl cyanide: Lacks the cyclobutane ring but contains the nitro and cyano groups.

The uniqueness of this compound lies in its cyclobutane ring, which imparts specific steric and electronic properties that influence its reactivity and applications.

Properties

IUPAC Name

1-(4-nitrophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-8-11(6-1-7-11)9-2-4-10(5-3-9)13(14)15/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHOHTGSVQASAEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1-phenylcyclobutanecarbonitrile (5 g) and acetic acid (15 ml) and H2SO4 (10 ml) and KNO3 (1.1 eq) was stirred at 0° C. for 20 min. The mixture was warmed to RT and stirred for two hours. The mixture was poured on ice and stirred until all ice melted. The precipitate was filtered and recrystalized from EtOH to give 1-(4-nitrophenyl)-cyclobutanecarbonitrile. The above product (2 g) was mixed with Pd—C (10%, 800 mg) in EtOH (100 ml) and hydrogenated under H2 atmosphere for 1 hour. The reaction was filtered through Celite and evaporated to give 1-(4-aminophenyl)-cyclobutanecarbonitrile, Mass: (M+1) 172, which was used for next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
KNO3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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